molecular formula C15H22ClNO3 B1511798 3-Hydroxy Meperidine Hydrochloride CAS No. 5928-59-6

3-Hydroxy Meperidine Hydrochloride

Cat. No.: B1511798
CAS No.: 5928-59-6
M. Wt: 299.79 g/mol
InChI Key: VQYMXCQZERHFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Meperidine Hydrochloride is a hydroxylated derivative of meperidine (pethidine), a synthetic opioid analgesic. Meperidine acts as a μ-opioid receptor agonist and inhibits serotonin and norepinephrine reuptake, contributing to both analgesic and adverse effects .

Key Properties of Meperidine Hydrochloride (Parent Compound):

  • Molecular Formula: C₁₅H₂₁NO₂·HCl
  • Molecular Weight: 283.8 g/mol
  • CAS Number: 50-13-5
  • Primary Use: Management of moderate-to-severe pain .

Metabolites of meperidine, such as normeperidine (N-demethylated derivative) and meperidinic acid (hydrolyzed product), are critical to understanding its pharmacokinetics.

Properties

CAS No.

5928-59-6

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

ethyl 4-(3-hydroxyphenyl)-1-methylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-3-19-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12;/h4-6,11,17H,3,7-10H2,1-2H3;1H

InChI Key

VQYMXCQZERHFHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Meperidine Hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Meperidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Hydroxy Meperidine Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy Meperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Meperidine Hydrochloride vs. Normeperidine
Property Meperidine Hydrochloride Normeperidine
Structure Ethyl ester of 1-methyl-4-phenylpiperidine-4-carboxylic acid N-demethylated derivative of meperidine
Molecular Weight 283.8 g/mol 255.3 g/mol
Pharmacokinetics Half-life: 3–5 hours; metabolized via hydrolysis and N-demethylation Longer half-life (15–40 hours); neurotoxic at high doses
Toxicity Risk of serotonin syndrome, respiratory depression Seizures and CNS excitation due to accumulation
Regulatory Status Schedule II (US) Not explicitly regulated

Key Insight: Normeperidine’s prolonged half-life and neurotoxicity highlight the importance of metabolic pathways in opioid safety. Hydroxylation (as in 3-Hydroxy Meperidine) may further modulate these properties .

2.2. 3-Hydroxy Meperidine vs. Other Hydroxylated Piperidines
Compound 3-Hydroxy PCP (Hydrochloride) 3-Hydroxy Detomidine Hydrochloride
Primary Class Opioid (PCP derivative) α2-Adrenergic agonist
Molecular Formula C₁₇H₂₅NO·HCl Not explicitly provided
Key Activity Binds NMDA receptors; dissociative effects Modulates neurotransmitter release and vascular tone
Research Applications Forensic analysis of synthetic opioids Study of α2-adrenergic signaling pathways
Toxicity Limited data; potential neurotoxicity High specificity reduces off-target effects

Key Insight : Hydroxylation at the 3-position in piperidine derivatives can drastically alter pharmacological targets, as seen in the contrast between 3-Hydroxy PCP (opioid) and 3-Hydroxy Detomidine (α2-adrenergic agonist) .

Comparative Pharmacological Data

3.1. Analgesic Efficacy
  • Phenampromid : Synthetic opioid with potency similar to meperidine in animal models; structurally distinct (piperidine-thyl propionanilide) .
  • 3-Hydroxy Meperidine: No direct efficacy data; hydroxylation may enhance or reduce μ-opioid receptor binding.
3.2. Metabolic Stability
  • Meperidine undergoes hydrolysis (to meperidinic acid) and N-demethylation (to normeperidine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.